

The Discovery of Metastable Krypton-83m: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **krypton-83**

Cat. No.: **B12057997**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery of the metastable isotope **Krypton-83m** (^{83m}Kr). It details the seminal experiments that first identified the phenomenon of K-electron capture, the process responsible for the formation of ^{83m}Kr , and outlines the properties and production methods of this important isotope. This document is intended for researchers, scientists, and professionals in drug development who may utilize ^{83m}Kr in advanced imaging and calibration applications.

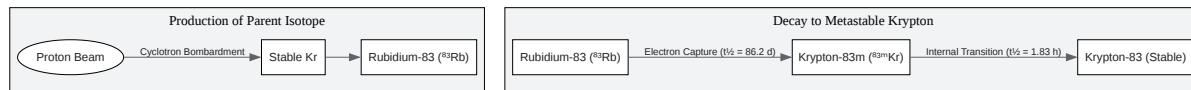
Historical Context: The Prediction and Discovery of K-Electron Capture

The existence of **Krypton-83m** is a direct consequence of a nuclear decay process known as K-electron capture. This phenomenon, where an atomic nucleus captures one of its own inner electrons (typically from the K-shell), was first theoretically predicted and later experimentally confirmed by Luis W. Alvarez in the late 1930s. His groundbreaking work, published in the *Physical Review*, laid the foundation for understanding a new mode of radioactive decay and led to the identification of numerous isotopes, including the metastable state of **Krypton-83**.

In 1937, Alvarez reported the first experimental evidence for nuclear K-electron capture.^[1] A year later, in 1938, he published a more comprehensive paper, "The Capture of Orbital Electrons by Nuclei," which provided a detailed account of the experimental methods and

theoretical considerations. These experiments did not directly discover ^{83m}Kr but rather the fundamental process that creates it from its parent isotope, Rubidium-83 (^{83}Rb).

Properties of Krypton-83m


Krypton-83m is a nuclear isomer of **Krypton-83**, meaning it has the same number of protons and neutrons but exists in an excited, metastable state. Its decay to the stable ground state of **Krypton-83** occurs via internal transition, releasing energy in the form of conversion electrons and X-rays.

Property	Value
Half-life	1.83 hours
Decay Mode	Internal Transition (IT)
Parent Isotope	Rubidium-83 (^{83}Rb)
^{83}Rb Half-life	86.2 days
Primary Decay Emissions	32.1 keV and 9.4 keV conversion electrons

Production of Krypton-83m

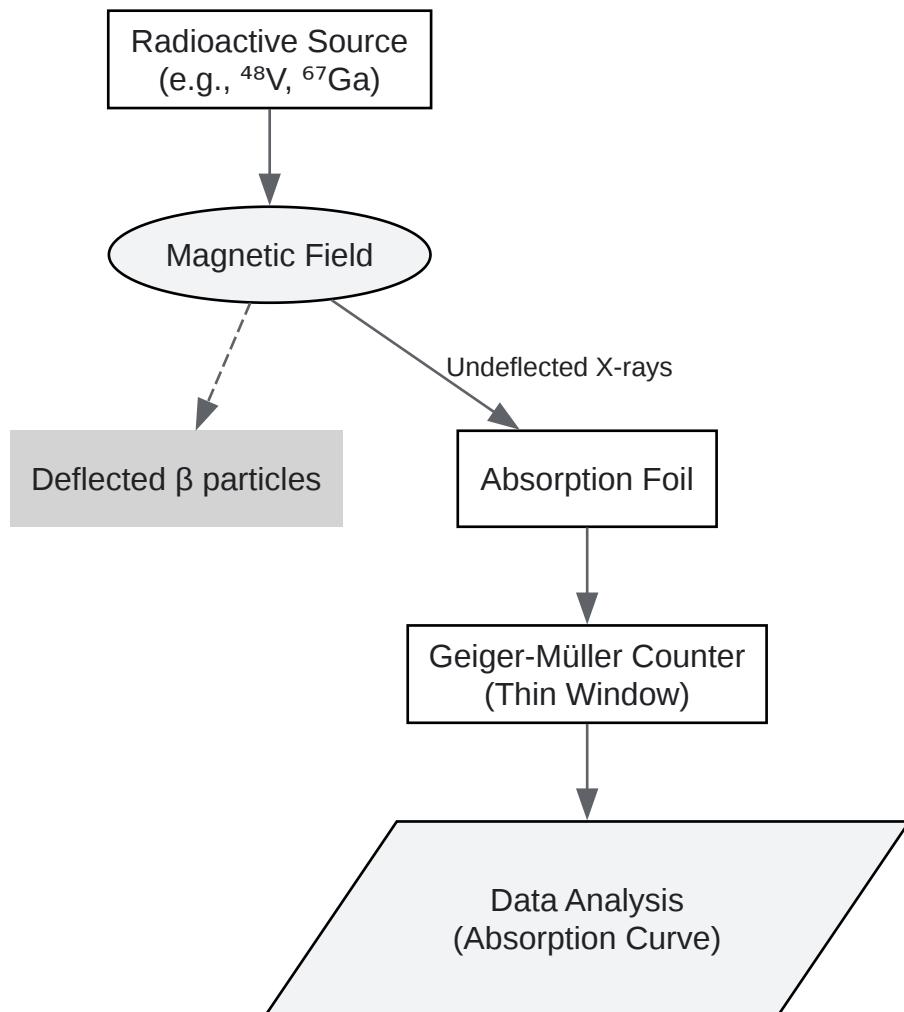
Krypton-83m is produced through the electron capture decay of Rubidium-83. The parent isotope, ^{83}Rb , is typically produced by bombarding stable krypton gas with protons in a cyclotron. The subsequent decay of ^{83}Rb to ^{83m}Kr allows for the creation of a generator system, where the longer-lived ^{83}Rb provides a continuous source of the short-lived ^{83m}Kr .

The production and decay pathway can be summarized as follows:

[Click to download full resolution via product page](#)

Caption: Production and decay pathway of **Krypton-83m**.

Experimental Discovery of K-Electron Capture


The discovery of K-electron capture was a pivotal moment in nuclear physics. The experimental setup designed by Luis Alvarez was elegant in its approach to detecting the subtle signs of this decay process.

Experimental Protocol

The core of the experiment was to identify the characteristic X-rays emitted from a daughter atom after its parent nucleus had captured an inner-shell electron. The challenge was to distinguish these low-energy X-rays from other types of radiation.

- **Source Preparation:** A radioactive source, such as Vanadium-48 or later Gallium-67, which was predicted to decay via electron capture, was prepared.
- **Radiation Filtering:** The source was placed in a magnetic field to deflect any charged particles, such as beta particles (electrons and positrons), that might also be emitted.
- **X-ray Detection:** A specialized Geiger-Müller counter with a thin window, designed to be sensitive to low-energy (soft) X-rays, was positioned to detect the radiation from the source.
- **Absorption Measurements:** To confirm that the detected radiation was indeed characteristic X-rays of the daughter element, thin foils of different materials were placed between the source and the detector. The absorption of the radiation in these foils was measured and compared to the known absorption coefficients for X-rays of specific energies. A sharp decrease in transmission when the absorbing material's K-edge was just above the expected X-ray energy provided strong evidence for the characteristic X-rays of the daughter nuclide.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery of Metastable Krypton-83m: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12057997#discovery-of-metastable-krypton-83m>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com